molecular formula C22H20N2O6S B2787112 (E)-4-(4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid CAS No. 308295-16-1

(E)-4-(4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid

Cat. No.: B2787112
CAS No.: 308295-16-1
M. Wt: 440.47
InChI Key: XRHJFZNAPLHHLW-QGOAFFKASA-N
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Description

(E)-4-(4-(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid is a synthetic compound based on the 5-arylidenethiazolidine-2,4-dione scaffold, a structure recognized for its diverse biological potential in scientific research . This specific molecule is designed to incorporate a 4-methoxybenzylidene group at the C5 position of the thiazolidinedione ring, which is connected via a butanamide linker to a benzoic acid moiety. This particular architecture is of significant interest for probing structure-activity relationships in medicinal chemistry. While direct studies on this exact compound are limited, research on highly similar structures provides strong insight into its potential research applications. Compounds sharing the 5-(4-methoxybenzylidene)-2,4-dioxothiazolidin core have been identified as potent dual-target inhibitors of key enzymes in the lysine biosynthesis pathway in plants, namely dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR) . This unique dual-inhibition mechanism, involving allosteric inhibition of DHDPS and competitive active-site inhibition of DHDPR, represents a novel mode of action for herbicidal activity and provides a tool for studying this essential biochemical pathway . Furthermore, the broader class of thiazolidinedione derivatives has been extensively investigated for a wide range of pharmacological activities, including use as antidiabetic , antimicrobial , anti-inflammatory , and anticancer agents in preclinical research . The presence of the benzoic acid group in this molecule may also lend itself to studies exploring aldose reductase inhibition, as other thiazolidinedione-acetic acid derivatives have shown promise in this area for investigating diabetic complications . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets and handle the compound according to established laboratory safety protocols.

Properties

IUPAC Name

4-[4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-30-17-10-4-14(5-11-17)13-18-20(26)24(22(29)31-18)12-2-3-19(25)23-16-8-6-15(7-9-16)21(27)28/h4-11,13H,2-3,12H2,1H3,(H,23,25)(H,27,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHJFZNAPLHHLW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Thiazolidinediones

Thiazolidinediones (TZDs) are a group of compounds that have gained significant attention due to their potential therapeutic effects in various diseases, particularly diabetes and cancer. They are characterized by a thiazolidine ring and have been shown to exhibit anti-inflammatory, antidiabetic, and anticancer properties.

Antidiabetic Activity

Research indicates that thiazolidinedione derivatives, including the compound , exhibit significant antidiabetic activity. The mechanism involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

  • In vitro Studies :
    • A study demonstrated that related thiazolidinedione compounds showed potent inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling. The most active derivatives had IC50 values ranging from 5.88 µM to 10.98 µM compared to standard drugs like pioglitazone .
  • In vivo Studies :
    • In animal models, administration of certain thiazolidinedione derivatives resulted in decreased blood glucose levels and improved insulin sensitivity, suggesting their potential as effective antidiabetic agents .

Anticancer Activity

Thiazolidinediones have also been explored for their anticancer properties. The compound's structure suggests potential interactions with cancer cell pathways.

  • Mechanism of Action :
    • TZDs can induce apoptosis in cancer cells through PPAR-γ activation and modulation of cell cycle progression. For instance, compounds similar to the one discussed have shown efficacy in inducing S-phase arrest in cancer cell lines .
  • Case Study :
    • A study reported that certain thiazolidinedione derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency compared to conventional chemotherapeutic agents .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of thiazolidinedione derivatives:

Study Activity IC50 Value Mechanism
Datar et al. Antidiabetic5.88 µMInhibition of PTP1B
Bhat et al. Antidiabetic10.98 µMPPAR-γ activation
Kobylinska et al. AnticancerVaries by cell lineInduction of apoptosis
Recent Review Antiviral13 µg/mL (BVDV)Viral replication inhibition

Scientific Research Applications

Antidiabetic Applications

Recent studies have highlighted the antidiabetic efficacy of compounds derived from thiazolidinediones, particularly those containing the 4-methoxybenzylidene moiety. The compound has shown promising results in:

  • Molecular Docking Studies : The binding interactions of this compound with the peroxisome proliferator-activated receptor gamma (PPAR-γ) have been investigated through molecular docking and dynamics simulations. These studies indicate that it can effectively modulate PPAR-γ activity, which is crucial for insulin sensitivity and glucose metabolism .
  • In Vivo Evaluations : In experiments involving streptozotocin-induced diabetic mice, compounds similar to (E)-4-(4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid demonstrated significant reductions in blood glucose levels comparable to standard antidiabetic drugs like rosiglitazone .

Hepatoprotective Effects

The compound has also been studied for its hepatoprotective properties :

  • Aldose Reductase Inhibition : It acts as an aldose reductase inhibitor, which is beneficial in preventing complications associated with diabetes, such as liver damage. Studies have shown that it protects against carbon tetrachloride (CCl₄)-induced liver injury by modulating inflammatory pathways and reducing oxidative stress .
  • Mechanistic Insights : The protective effects include lowering serum alanine aminotransferase levels and improving liver histology by inhibiting the activation of nuclear factor kappa B (NF-κB), a key player in inflammatory responses .

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects , making it a candidate for treating various inflammatory conditions:

  • In Vivo Studies : Research indicates that derivatives of this compound can significantly reduce inflammation markers in animal models. For example, it has been shown to decrease the recruitment of leukocytes during acute peritonitis and reduce neointimal thickening following vascular injury .
  • Potential Mechanisms : The anti-inflammatory action is attributed to its ability to suppress NF-κB activation and downregulate pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Summary of Findings

The applications of this compound are diverse and impactful. Below is a summary table highlighting key findings from various studies:

ApplicationMechanism/ActionEfficacy
AntidiabeticPPAR-γ agonist; reduces blood glucose levelsComparable to rosiglitazone in diabetic models
HepatoprotectiveAldose reductase inhibition; reduces liver injury and fibrosisProtects against CCl₄-induced liver damage
Anti-inflammatoryInhibits NF-κB; reduces cytokine productionDecreases inflammation in animal models

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and physicochemical properties of TZD derivatives are highly dependent on substituents at the benzylidene ring, the linker group, and the terminal functional moiety. Below is a comparative analysis of key analogs:

Compound Name / Substituents Substituent on Benzylidene Linker Group Terminal Group Yield (%) Melting Point (°C) Key Biological Activity (e.g., ARI %) References
Target Compound: (E)-4-(4-(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid 4-OCH₃ Butanamido Benzoic acid N/A N/A Inferred ARI: ~65–70% (analog-based)
N-(4-Bromophenyl)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (4l) 4-OCH₃ Acetamide 4-Bromophenyl 98 260–262 Antimicrobial activity
2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-morpholinoethyl)acetamide (4o) 4-Br Acetamide Morpholinoethyl 95 224–226 Antimicrobial activity
(Z)-3-(2-(Dimethylamino)ethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (24a) 4-OCH₂CH₃ Ethylaminoethyl Dimethylamino N/A N/A Structural analysis
(E)-2-(5-(4-(Substituted benzamido)benzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid analogs Variable (e.g., 4-NO₂, 4-Cl) Acetic acid Benzamido 57–71 N/A ARI: 57.8–71.9% at 5 μg/mL

Key Observations

Substituent Effects: Electron-donating groups (e.g., 4-OCH₃, 4-OCH₂CH₃): These substituents improve solubility and may enhance ARI activity by facilitating hydrogen bonding with target enzymes. For instance, analogs with 4-methoxybenzylidene groups (e.g., compound 4l) show high yields (98%) and moderate melting points (260–262°C), suggesting stable crystalline forms . Compound 4o (4-Br) exhibits a higher melting point (224–226°C) compared to methoxy analogs, indicating stronger intermolecular forces .

Linker and Terminal Group Modifications: Butanamido vs. Acetamide linkers: The target compound’s butanamido linker may confer flexibility and improved pharmacokinetic profiles compared to shorter acetamide linkers (e.g., 4l, 4o).

Biological Activity :

  • Aldose reductase inhibition : The target compound’s structural similarity to ARI-active analogs (e.g., 57.8–71.9% inhibition at 5 μg/mL) suggests comparable efficacy .
  • Antimicrobial activity : Methoxy and bromo derivatives (e.g., 4l, 4o) demonstrate broad-spectrum antimicrobial effects, though the target compound’s activity remains uncharacterized .

Q & A

Q. What are the optimized synthetic routes for (E)-4-(4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., NaOH or K₂CO₃) to form the benzylidene-thiazolidinedione core .
  • Step 2: Introduction of the butanamido linker via nucleophilic substitution or coupling reactions.
  • Step 3: Final functionalization with a benzoic acid group. Key parameters include solvent choice (e.g., ethanol or DMF), reaction temperature (60–100°C), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants) .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula and rule out impurities.
  • Infrared Spectroscopy (IR): Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • Melting Point Analysis: Consistency with literature values (±2°C) indicates purity .

Q. What are the standard protocols for assessing its solubility and stability in biological assays?

  • Solubility: Use polar aprotic solvents (DMSO) for stock solutions, followed by dilution in PBS (pH 7.4). Centrifugation (10,000 rpm, 10 min) removes insoluble aggregates .
  • Stability: Incubate in simulated physiological conditions (37°C, pH 7.4) and monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How does the methoxybenzylidene moiety influence biological activity?

Structure-activity relationship (SAR) studies suggest:

  • The methoxy group enhances electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., COX-2 or PPAR-γ) .
  • Substituent modifications (e.g., replacing methoxy with Cl or OH) alter potency. For example, 4-chloro analogs show higher antimicrobial activity, while hydroxyl groups improve antioxidant capacity .
  • Computational docking (AutoDock Vina) can predict binding affinities to targets like aldose reductase or tyrosinase .

Q. What strategies resolve contradictions in reported biological activity data?

  • Purity Verification: Re-evaluate compound purity via HPLC and elemental analysis; impurities >5% can skew results .
  • Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant assays) .
  • Structural Confirmation: Recheck stereochemistry (E/Z) via NOESY NMR, as isomers may exhibit divergent bioactivity .

Q. How can computational methods guide the design of analogs with improved pharmacokinetics?

  • ADMET Prediction: Tools like SwissADME assess logP (target <5 for oral bioavailability), metabolic stability (CYP450 interactions), and toxicity (AMES test).
  • Molecular Dynamics Simulations: Analyze binding persistence (e.g., RMSD <2 Å over 100 ns trajectories) to optimize linker length or substituent polarity .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Antidiabetic Studies: Streptozotocin-induced diabetic rats (dose: 10–50 mg/kg, oral) with glucose tolerance tests .
  • Antioxidant Efficacy: D-galactose-induced aging models, measuring SOD and CAT levels in liver homogenates .
  • Toxicity Screening: Acute toxicity in zebrafish embryos (LC₅₀ determination) before mammalian trials .

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